Evoxac

Description

Historical Context of Muscarinic Agonist Development for Therapeutic Applications

The development of muscarinic agonists for therapeutic use has a rich history rooted in the understanding of the cholinergic nervous system. Early research in the mid-20th century focused on the physiological roles of acetylcholine (B1216132) and its receptors, leading to the identification of muscarinic and nicotinic subtypes. mdpi.com The initial drive for developing muscarinic agonists was largely aimed at addressing cognitive impairments associated with Alzheimer's disease, stemming from the observed loss of cholinergic neurons in the brain. mdpi.compsychiatryonline.org

Early efforts utilized non-selective muscarinic agonists like pilocarpine (B147212) and arecoline. mdpi.com While these agents demonstrated some efficacy, their lack of receptor subtype selectivity led to a range of undesirable side effects, limiting their therapeutic utility. mdpi.com This challenge spurred the quest for more selective compounds. The realization that M1 muscarinic receptors were relatively preserved in the brains of Alzheimer's patients shifted the focus of drug development towards M1-selective agonists in the early 1990s. mdpi.com

The journey to develop cevimeline (B1668456) was part of this broader effort to create safer and more effective muscarinic agonists. Initially investigated under names like AF102B and SNI-2011, its potential to stimulate glandular secretions became a key area of interest. nih.govfda.gov This ultimately led to its primary application in treating the symptoms of Sjögren's syndrome, a systemic autoimmune disease characterized by dry eyes and mouth. aafp.org

Current Research Landscape and Unmet Medical Needs Addressing Cevimelinehydrochloride

Current research on cevimeline hydrochloride continues to explore its therapeutic potential beyond its established use in Sjögren's syndrome. While effective for many, not all patients experience adequate relief from dry mouth symptoms, and the treatment does not address the underlying autoimmune cause of the disease. aafp.orgbmj.com This highlights a significant unmet medical need for more targeted and comprehensive therapies.

Ongoing studies are investigating the use of cevimeline for other conditions characterized by dry mouth, such as that induced by radiation therapy for head and neck cancer. dataintelo.comclinicaltrials.gov Furthermore, there is growing interest in the potential neuroprotective effects of cevimeline and other muscarinic agonists. nih.govmdpi.com Research is exploring its potential role in mitigating cognitive decline and influencing the pathology of neurodegenerative diseases like Alzheimer's. mdpi.com

The current landscape also focuses on improving drug delivery systems to enhance patient compliance and potentially reduce side effects. wjpmr.comprimescholars.com The development of formulations like orally dissolving films and tablets aims to provide faster onset of action and be more convenient for patients who have difficulty swallowing due to severe dry mouth. wjpmr.comprimescholars.com

Scope and Significance of Comprehensive Research on Cevimelinehydrochloride

Comprehensive research on cevimeline hydrochloride is of paramount significance for several reasons. A deeper understanding of its mechanism of action, particularly its selectivity for M3 muscarinic receptors, can inform the development of next-generation muscarinic agonists with even better side-effect profiles. patsnap.comnih.gov

Furthermore, thorough investigation into its pharmacokinetic and pharmacodynamic properties across diverse patient populations is crucial for optimizing its therapeutic use. nih.govnih.gov This includes understanding its metabolism through cytochrome P450 isozymes, which is vital for predicting and managing potential drug-drug interactions. fda.govdrugbank.com

The exploration of cevimeline's potential in other therapeutic areas, such as neurodegenerative disorders and cancer-related side effects, could significantly broaden its clinical utility and address substantial unmet medical needs. dataintelo.commdpi.com In-depth research provides the scientific foundation necessary to validate these new applications and bring novel treatment options to patients.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H18ClNOS |

| Molecular Weight | 235.77 g/mol |

| Appearance | White crystalline powder |

| Chemical Name | cis-2'-methylspiro{1-azabicyclo[2.2.2]octane-3,5'- patsnap.comnih.govoxathiolane} hydrochloride |

Source: PubChem nih.gov

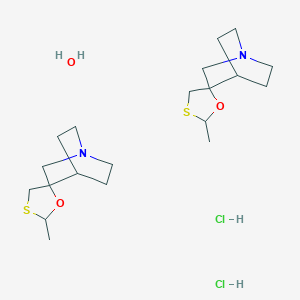

Structure

2D Structure

Properties

IUPAC Name |

2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H17NOS.2ClH.H2O/c2*1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;;;/h2*8-9H,2-7H2,1H3;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTLCHCDLIUXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OC2(CN3CCC2CC3)CS1.CC1OC2(CN3CCC2CC3)CS1.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38Cl2N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001338113 | |

| Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153504-69-9, 153504-70-2 | |

| Record name | 2'-Methylspiro[4-azabicyclo[2.2.2]octane-2,5'-[1,3]oxathiolane] hydrochloride hydrate (2:2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001338113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,5R)-2-Methylspiro[1,3-oxathiolane-5,8'-1-azabicyclo[2.2.2]octane] hydrate dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pharmacological Mechanisms of Action of Cevimelinehydrochloride

Molecular Interactions with Muscarinic Acetylcholine (B1216132) Receptors

Cevimeline's primary mechanism of action lies in its ability to bind to and activate muscarinic acetylcholine receptors, which are G-protein-coupled receptors integral to the parasympathetic nervous system. patsnap.comwikipedia.org Its clinical efficacy is largely attributed to its specific affinity for certain receptor subtypes, which dictates its targeted effects on various bodily functions.

Specificity for M3 Receptor Subtype and Implications for Exocrine Gland Function

Cevimeline (B1668456) demonstrates a pronounced affinity for the M3 muscarinic receptor subtype, which is predominantly located on exocrine glands such as the salivary and lacrimal glands. patsnap.compatsnap.comnih.gov This selective binding is the cornerstone of its therapeutic use in conditions characterized by glandular hypofunction. The activation of M3 receptors on these glands initiates a cascade of events that leads to increased secretion. drugbank.comresearchgate.net

The interaction of cevimeline with M3 receptors on salivary gland cells, for instance, triggers a physiological response that results in increased saliva production, thereby alleviating symptoms of dry mouth (xerostomia). patsnap.comwikipedia.orgpatsnap.com This effect is also observed in lacrimal glands, potentially improving tear production. patsnap.com The specificity of cevimeline for M3 receptors in these glands is considered advantageous, as it can produce the desired secretagogue effect with a reduced likelihood of widespread cholinergic side effects compared to less selective agents. patsnap.comclinicaltrials.gov In essence, by targeting the M3 receptors, cevimeline directly stimulates the function of these exocrine glands to enhance fluid secretion. nih.gov

Engagement with M1 Receptor Subtype and Broader Cholinergic System Modulation

In addition to its potent effects on M3 receptors, cevimeline is also a potent agonist at the M1 muscarinic acetylcholine receptor subtype. nih.govscbt.com M1 receptors are highly expressed in the central nervous system (CNS), particularly in regions associated with cognitive processes like learning and memory. nih.gov The engagement of M1 receptors by cevimeline contributes to a broader modulation of the cholinergic system. nih.govresearchgate.net

Activation of M1 receptors is known to play a significant role in influencing alertness and attention. nih.gov By mimicking the action of acetylcholine at these receptors, cevimeline can enhance cholinergic neurotransmission in the brain. nih.gov This property has led to research into its potential applications beyond the treatment of dry mouth, particularly in conditions associated with cholinergic deficits. nih.govresearchgate.net The ability of cevimeline to cross the blood-brain barrier further underscores its potential to influence central cholinergic pathways. medchemexpress.commedchemexpress.commedchemexpress.com

Interactive Table: Cevimeline Hydrochloride Receptor Specificity

| Receptor Subtype | Cevimeline Affinity/Action | Key Implications |

| M3 Receptor | High affinity and potent agonist. patsnap.compatsnap.comnih.govscbt.com | Stimulation of exocrine glands, leading to increased salivation and tear production. patsnap.comdrugbank.comresearchgate.net |

| M1 Receptor | Potent agonist. nih.govscbt.comtocris.com | Modulation of central nervous system cholinergic pathways, influencing cognitive functions. nih.govresearchgate.net |

| M2 Receptor | Lower affinity compared to M1 and M3. nih.gov | Fewer cardiac side effects are likely, as M2 receptors are prevalent in cardiac tissue. nih.gov |

Intracellular Signaling Cascades Triggered by Receptor Activation

The activation of both M1 and M3 muscarinic receptors by cevimeline initiates a well-defined intracellular signaling cascade. patsnap.comnih.gov These receptors are coupled to Gq/11 proteins. nih.gov Upon agonist binding, the G-protein is activated, which in turn stimulates the enzyme phospholipase C. patsnap.comnih.gov

Phospholipase C then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). patsnap.comnih.gov IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. patsnap.comnih.gov This elevation in intracellular calcium is a critical step that leads to various cellular responses, including the secretion of saliva from gland cells. patsnap.commedchemexpress.commedchemexpress.com Simultaneously, DAG activates protein kinase C, which is involved in the phosphorylation of various cellular proteins and further downstream signaling. nih.gov

Neurobiological Modulatory Effects

Cevimeline's interaction with the central nervous system extends beyond simple receptor binding, suggesting a potential to modulate complex neurobiological processes.

Central Nervous System Cholinergic Pathway Engagement

As a cholinergic agonist that can penetrate the central nervous system, cevimeline directly engages with cholinergic pathways in the brain. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com The cholinergic system is crucial for a variety of CNS functions, and its damage has been linked to cognitive decline. nih.gov By acting on M1 receptors, cevimeline can mimic the effects of the neurotransmitter acetylcholine, which is vital for processes such as attention, learning, and memory. nih.gov Animal studies have shown that cevimeline can improve experimentally induced cognitive deficits. nih.gov This engagement with central cholinergic pathways has prompted investigations into its potential therapeutic role in neurodegenerative diseases characterized by cholinergic dysfunction. nih.govnih.gov

Potential for Influence on Synaptic Plasticity and Neurotransmitter Systems

Research suggests that cevimeline may have the potential to influence synaptic plasticity and interact with other neurotransmitter systems. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. Some studies indicate that activation of M1 receptors can modulate synaptic strength. frontiersin.org

Furthermore, in the context of Alzheimer's disease research, cevimeline has been shown to positively affect tau pathology and reduce levels of amyloid-β (Aβ) peptide in animal models. nih.gov The activation of M1 receptors by cevimeline can lead to a signaling cascade that influences the processing of amyloid precursor protein (APP), favoring a non-amyloidogenic pathway and thereby reducing the production of Aβ. nih.govresearchgate.net This suggests a potential for cevimeline to modulate the underlying pathophysiology of certain neurodegenerative disorders.

Interactive Table: Investigated Neurobiological Effects of Cevimeline Hydrochloride

| Effect | Mechanism/Finding | Potential Implication |

| Improved Cognitive Function in Animal Models | Amelioration of experimentally induced cognitive deficits. nih.gov | Potential therapeutic application in cognitive disorders. nih.gov |

| Modulation of Tau Pathology | Reduction in tau phosphorylation in preclinical studies. nih.gov | Possible disease-modifying effect in tauopathies. nih.gov |

| Reduction of Amyloid-β (Aβ) Levels | Shifting of amyloid precursor protein (APP) processing to a non-amyloidogenic pathway. nih.govresearchgate.net | Potential to impact the progression of Alzheimer's disease. nih.gov |

Pharmacokinetic Profile and Biotransformation of Cevimelinehydrochloride

Absorption Dynamics and Systemic Exposure Characteristics

Following oral administration, cevimeline (B1668456) hydrochloride is rapidly absorbed from the gastrointestinal tract. nih.govnih.gov Peak plasma concentrations (Cmax) are typically achieved within 1.5 to 2 hours. nih.govnih.govnih.gov The systemic exposure to cevimeline, as measured by the area under the plasma concentration-time curve (AUC), demonstrates dose proportionality within the clinical dose range. nih.gov Studies have shown that upon multiple-dose administration, there is no evidence of accumulation of the active drug or its metabolites. nih.gov

The presence of food in the gastrointestinal tract influences the rate, but not the extent, of cevimeline absorption. Administration with food results in a delayed time to peak concentration (Tmax) and a reduction in the peak plasma concentration. Specifically, the Tmax is extended from approximately 1.53 hours in a fasting state to 2.86 hours after a meal, with the Cmax being reduced by about 17.3%. nih.gov

| Parameter | Value | Notes |

|---|---|---|

| Time to Peak Concentration (Tmax) | 1.5 - 2 hours | Under fasting conditions. nih.govnih.gov |

| Effect of Food on Tmax | Delayed to 2.86 hours | Compared to 1.53 hours fasting. nih.gov |

| Effect of Food on Cmax | Reduced by 17.3% | Food decreases the peak concentration. nih.gov |

| Accumulation | Not observed | With multiple dose administration. nih.gov |

Distribution Throughout Biological Compartments and Tissue Accumulation

Cevimeline hydrochloride exhibits extensive distribution throughout the body. The volume of distribution (Vd) is approximately 6 L/kg. nih.govnih.gov This large Vd suggests significant partitioning of the drug from the plasma into various tissues. nih.gov Consistent with its wide distribution, cevimeline has a low affinity for binding to human plasma proteins, with less than 20% of the drug being bound. nih.govnih.gov This low protein binding allows for a greater fraction of the drug to be free and available to distribute into tissues, although the specific tissue binding sites have not been identified. nih.govnih.gov

Hepatic Metabolism and Cytochrome P450 Enzyme System Contributions

The biotransformation of cevimeline hydrochloride is primarily conducted in the liver. nih.gov The metabolism is mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov

Cevimeline is metabolized into several metabolites. The primary metabolites identified are the cis- and trans-sulfoxides, which account for approximately 44.5% of the dose. nih.govnih.gov Other significant metabolites include a glucuronic acid conjugate (22.3%) and the N-oxide of cevimeline (4%). nih.govnih.gov A secondary metabolic step involves the conversion of approximately 8% of the trans-sulfoxide metabolite into its corresponding glucuronic acid conjugate, which is then eliminated. nih.govnih.gov These metabolites are considered to have weak pharmacological activity. fda.gov

| Metabolite | Percentage of Dose Recovered in Urine (24h) |

|---|---|

| Cevimeline (unchanged) | 16.0% nih.govnih.gov |

| Cis- and Trans-sulfoxide | 44.5% nih.govnih.gov |

| Glucuronic acid conjugate | 22.3% nih.govnih.gov |

| N-oxide of Cevimeline | 4.0% nih.govnih.gov |

Specific cytochrome P450 isozymes, namely CYP2D6 and CYP3A3/4, have been identified as the primary catalysts for the metabolism of cevimeline. nih.govnih.gov These enzymes are responsible for the formation of the sulfoxide (B87167) metabolites. nih.govmedscape.com In vitro studies have confirmed that inhibitors of CYP2D6 and CYP3A4 can reduce the metabolism of cevimeline. drugbank.com Conversely, cevimeline itself does not appear to inhibit other major CYP isozymes, including CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4. nih.govnih.gov

Elimination and Excretion Mechanisms

The elimination of cevimeline and its metabolites occurs predominantly through the kidneys. nih.govnih.gov The mean elimination half-life of cevimeline is approximately 5 hours. nih.gov Following a single 30 mg dose, about 84% of the dose is excreted in the urine within 24 hours. nih.govnih.gov Over a period of seven days, approximately 97% of the total dose is recovered in the urine, with a minor fraction (0.5%) being eliminated in the feces. nih.govnih.gov A notable portion of the drug, around 16%, is excreted as unchanged cevimeline in the urine within the first 24 hours. nih.govnih.gov

Intrinsic and Extrinsic Factors Influencing Pharmacokinetic Variability

Several factors can potentially influence the pharmacokinetic profile of cevimeline hydrochloride.

Intrinsic Factors:

CYP2D6 Polymorphism: Individuals with a known or suspected deficiency in CYP2D6 activity (poor metabolizers) may exhibit decreased metabolism of cevimeline. nih.govclinpgx.org This can lead to higher plasma concentrations and an increased risk of adverse events. nih.govgene2rx.com

Age: While clinical studies have included subjects over 65, the data are insufficient to definitively determine if they respond differently than younger individuals. However, caution is advised when initiating treatment in the elderly due to a higher likelihood of decreased hepatic, renal, or cardiac function. nih.gov

Renal and Hepatic Impairment: The effects of renal or hepatic impairment on the pharmacokinetics of cevimeline have not been formally investigated. nih.govnih.gov

Extrinsic Factors:

Food: As previously mentioned, food can delay the rate of absorption and reduce the peak plasma concentration of cevimeline. nih.govdrugs.com

Drug-Drug Interactions: Co-administration of drugs that are inhibitors of CYP2D6 or CYP3A3/4 can interfere with the metabolism of cevimeline, potentially leading to increased plasma levels. nih.govrxlist.com Conversely, cevimeline may interfere with the effects of antimuscarinic drugs, and additive effects can be expected when used with other parasympathomimetic agents. nih.govrxlist.com

Impact of Organ Impairment on Compound Disposition

The formal effects of renal (kidney) or hepatic (liver) impairment on the pharmacokinetics of cevimeline have not been specifically investigated in dedicated clinical studies nih.govmedscape.comfda.gov. However, understanding the compound's metabolism and excretion pathways allows for theoretical considerations regarding the potential impact of organ dysfunction.

Cevimeline is primarily metabolized in the liver by the cytochrome P450 isoenzymes CYP2D6 and CYP3A3/4 nih.govmedscape.comnih.govdrugbank.comnih.gov. Following metabolism, the majority of a cevimeline dose is excreted through the kidneys into the urine. After a single 30 mg dose, approximately 84% is excreted in the urine within 24 hours, with a total of 97% of the dose recovered in the urine after seven days nih.govfda.govnih.gov.

Given these pathways, impairment of either the liver or kidneys could theoretically alter the disposition of cevimeline. Hepatic impairment could potentially slow the metabolism of the compound, leading to higher plasma concentrations and a prolonged half-life. Similarly, since the metabolites and a portion of the unchanged drug are eliminated via the kidneys, significant renal impairment could lead to the accumulation of the drug and its metabolites fda.govcelerion.comnih.gov.

Although specific studies are lacking, caution is generally advised when administering cevimeline to elderly patients, in part due to the greater frequency of decreased hepatic or renal function in this population nih.govfda.govdrugs.com.

Demographic and Genetic Polymorphism Considerations

The disposition and effects of cevimeline can be influenced by various demographic factors and individual genetic differences, particularly in the enzymes responsible for its metabolism.

Demographic Factors

Age: While clinical trials for cevimeline included participants over the age of 65, the number was not sufficient to definitively determine if they respond differently than younger individuals. Special care is recommended when initiating treatment in elderly patients nih.govfda.gov. Pharmacokinetic data from a study in healthy elderly volunteers (ages 62-80) showed results comparable to those in younger subjects and female patients with Sjögren's syndrome mdpi.com.

Ethnicity: The specific effects of ethnicity on the pharmacokinetics of cevimeline have not been formally investigated nih.govfda.gov.

Genetic Polymorphisms

The primary enzymes responsible for the metabolism of cevimeline are Cytochrome P450 isoenzymes CYP2D6 and CYP3A3/4 nih.govnih.govdrugbank.comclinpgx.org. The gene for CYP2D6 is known to be highly polymorphic, which can lead to significant differences in enzyme activity among individuals. This genetic variation can alter the metabolism of cevimeline, potentially affecting both its efficacy and safety profile.

Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype gene2rx.com:

Poor Metabolizers: These individuals have significantly reduced or no CYP2D6 enzyme activity. They metabolize cevimeline slowly, which can lead to increased plasma concentrations of the drug. Consequently, they may be at a higher risk of experiencing adverse events drugs.comclinpgx.orggene2rx.comdrugbank.com.

Intermediate Metabolizers: This group has decreased CYP2D6 activity compared to normal metabolizers.

Normal (Extensive) Metabolizers: These individuals have normal CYP2D6 function.

Ultrarapid Metabolizers: This group has increased CYP2D6 activity, leading to faster metabolism of cevimeline. This rapid clearance could potentially result in lower plasma concentrations and reduced therapeutic efficacy gene2rx.com.

The FDA-approved labeling for cevimeline advises that the compound should be used with caution in individuals known or suspected to be deficient in CYP2D6 activity (i.e., poor metabolizers) nih.govclinpgx.org.

The following table summarizes the expected clinical effects of different CYP2D6 genetic variations on cevimeline pharmacokinetics.

| CYP2D6 Phenotype | Effect on Cevimeline Plasma Levels | Expected Clinical Consequence | Potential for Adverse Effects |

|---|---|---|---|

| Ultrarapid Metabolizer | Decreased | Potential for reduced efficacy | Fewer cholinergic side effects |

| Normal Metabolizer | Normal/Expected | Normal/Expected response | As per standard clinical trial data |

| Intermediate Metabolizer | Moderately Increased | Generally effective, potential for increased side effects | Modest increase in risk |

| Poor Metabolizer | Increased | Higher risk of excessive cholinergic activity | Increased risk and potential severity of side effects (e.g., sweating, nausea, diarrhea) gene2rx.com |

Clinical Efficacy and Therapeutic Applications of Cevimelinehydrochloride

Management of Xerostomia in Autoimmune Sialadenitis (Sjögren's Syndrome)

The hallmark symptom of Sjögren's Syndrome is xerostomia, or dry mouth, resulting from autoimmune-mediated destruction of the salivary glands. Cevimelinehydrochloride has been a focal point of research for alleviating this condition by stimulating residual glandular function.

Clinical trials have consistently demonstrated the efficacy of cevimelinehydrochloride in objectively increasing salivary output in patients with Sjögren's Syndrome. In a 12-week, double-blind, placebo-controlled study, patients receiving cevimelinehydrochloride showed a statistically significant increase in salivary flow nih.gov. Another randomized trial also confirmed that cevimelinehydrochloride led to significant improvements in salivary flow compared with a placebo group researchgate.net.

A meta-analysis of three randomized controlled trials (RCTs), encompassing 302 patients, further solidified these findings, concluding that cevimelinehydrochloride significantly increases salivary flow secretion rates nih.gov. Beyond merely increasing the volume of saliva, studies have also shown that the compound augments the secretion rates of important salivary components, such as amylase and immunoglobulin A (IgA), which are crucial for digestion and oral immune defense.

The table below summarizes findings from a key clinical trial assessing the impact of cevimelinehydrochloride on salivary flow.

| Study Parameter | Cevimelinehydrochloride Group | Placebo Group | P-value |

|---|---|---|---|

| Change in Salivary Flow | Statistically significant improvement | No significant change | P = 0.007 |

Beyond objective measurements, the subjective experience of the patient is a critical metric for therapeutic success. Cevimelinehydrochloride has demonstrated substantial efficacy in improving patient-reported symptoms of oral dryness. Subjective responses are often captured using tools like global patient evaluations and visual analogue scales (VAS), where patients rate the severity of their symptoms researchgate.net.

In a 12-week, randomized, placebo-controlled study, patients treated with cevimelinehydrochloride reported statistically significant improvements in their subjective global assessment of dry mouth (P = 0.0004) nih.gov. Similarly, another 6-week trial found significant improvements in dry mouth symptoms for patients in the cevimelinehydrochloride groups compared to placebo researchgate.net. A systematic review of multiple studies noted the use of various assessment tools, including the Xerostomia Inventory (XI) and the General Oral Health Assessment Index (GOHAI), which showed significant improvement after treatment with cevimelinehydrochloride. A meta-analysis also concluded that cevimelinehydrochloride use was associated with a notable reduction in dry mouth symptoms nih.gov. These qualitative evaluations confirm that the objective increases in salivary flow translate into a tangible sense of relief for patients.

The persistence of a therapeutic effect is crucial for managing a chronic condition like Sjögren's Syndrome. Evidence for the long-term efficacy of cevimelinehydrochloride comes from an open-label, 52-week study which demonstrated that the initial increase in salivary flow was maintained over the long term. This study also reported high rates of satisfaction with the treatment among both patients and investigators, with satisfaction rates of 88% or higher from week 20 onwards.

A retrospective study comparing the long-term use of cevimelinehydrochloride with another muscarinic agonist, pilocarpine (B147212), found that patients were more likely to continue cevimelinehydrochloride treatment long-term. This was attributed to fewer reported side effects, suggesting better tolerability which is essential for sustained efficacy.

To synthesize the available evidence, several systematic reviews and meta-analyses have been conducted. A recent meta-analysis published in 2024, which included three RCTs with a total of 302 patients, demonstrated that cevimelinehydrochloride significantly reduces xerostomia, a term encompassing both the objective measure of salivary flow and the subjective symptom of mouth dryness nih.gov. The analysis reported a pooled odds ratio of -5.79, indicating a substantial therapeutic effect in favor of cevimelinehydrochloride over placebo nih.gov. This review supports the role of cevimelinehydrochloride as an effective therapeutic option for patients with Sjögren's Syndrome nih.gov.

An earlier systematic review from 2018, which analyzed 36 studies on various interventions for dry mouth, also found evidence supporting cevimelinehydrochloride. It reported that in two pooled studies, cevimelinehydrochloride was associated with a greater short-term reduction in dry mouth symptoms than placebo and a mean increase in short-term unstimulated salivary flow. These comprehensive analyses, combining data from multiple high-quality studies, provide robust evidence for the clinical efficacy of cevimelinehydrochloride.

The therapeutic response to cevimelinehydrochloride can vary among different subgroups of patients with Sjögren's Syndrome. Research indicates that the degree of underlying salivary gland damage is a key predictor of efficacy. A 2024 meta-analysis concluded that cevimelinehydrochloride is a particularly "promising therapeutic option for individuals with mild to moderate salivary gland damage" nih.govnih.gov. It has been observed that patients with less severe disease activity tend to show better response rates nih.gov. This is supported by findings that the extent of improvement in salivary function is inversely related to the clinical severity of the disease.

One study specifically investigated clinical and immunological factors that influence efficacy. The results showed that patients with the following characteristics had significantly higher increases in whole stimulated salivary flow:

Normal sialography findings (p=0.042)

Negative minor salivary gland biopsy (p=0.002)

Absence of anti-La/SS-B antibodies (p=0.018)

Furthermore, a retrospective analysis found that the presence of antinuclear antibodies (ANA) was associated with a higher rate of therapeutic failure. These findings suggest that the degree of glandular destruction and the serological profile of the patient are important factors in predicting the clinical response to cevimelinehydrochloride.

Efficacy in Ocular Sicca Syndromes

In addition to xerostomia, Sjögren's Syndrome is characterized by keratoconjunctivitis sicca, or dry eye syndrome. The muscarinic receptors stimulated by cevimelinehydrochloride are also present in lacrimal glands, providing a basis for its potential efficacy in treating ocular dryness.

A prospective, randomized, double-blind, multi-center clinical study was conducted specifically to assess the effect of cevimelinehydrochloride on dry eye symptoms in 60 patients with Sjögren's Syndrome nih.gov. Compared to placebo, the group receiving cevimelinehydrochloride showed statistically significant improvements in several areas:

Subjective Symptoms: Patients reported a significant reduction in the sensation of eye dryness nih.gov.

Tear Dynamics: Objective measurements showed an improvement in tear volume nih.gov.

Corneoconjunctival Epithelium: The health of the ocular surface, assessed by staining, showed significant improvement nih.gov.

Another 12-week, randomized, placebo-controlled trial also evaluated cevimelinehydrochloride's effect on both dry mouth and dry eyes nih.gov. This study found that patients had statistically significant improvements in their subjective global assessment of dry eyes (P = 0.0453) nih.gov. Furthermore, it demonstrated an objective improvement with increased lacrimal flow rates as measured by the Schirmer's test nih.gov. However, it is worth noting that one study conducted in a southern Chinese population did not find an improvement in dry eye symptoms, suggesting potential variability in response.

The table below summarizes key findings from a clinical trial on the ocular efficacy of cevimelinehydrochloride.

| Ocular Assessment | Cevimelinehydrochloride Group Finding | Placebo Group Finding | Significance |

|---|---|---|---|

| Patient-Reported Dry Eye Symptoms | Significant Improvement | No Significant Improvement | Statistically Significant |

| Schirmer's Test (Tear Volume) | Increased lacrimal flow | No significant change | Statistically Significant |

| Corneoconjunctival Staining | Significant Improvement | No Significant Improvement | Statistically Significant |

| Patient Global Assessment of Dryness | Significant Improvement | No Significant Improvement | P = 0.0453 |

Objective Measures of Tear Production and Ocular Surface Integrity

Clinical studies have demonstrated that cevimeline (B1668456) hydrochloride yields significant improvements in objective markers of tear production and ocular health. In patients with Sjögren's syndrome, treatment has been shown to increase lacrimal flow rates as measured by Schirmer's test. nih.gov This test involves placing a small paper strip inside the lower eyelid to measure tear production. goodrx.com

Beyond tear volume, cevimeline has shown efficacy in improving the integrity of the ocular surface. Research indicates a statistically significant improvement in the condition of the corneoconjunctival epithelium, the outer layer of the cornea and conjunctiva. drugcentral.orgnih.gov This is often assessed using vital dyes like fluorescein (B123965) or rose bengal, which stain damaged or devitalized cells on the eye's surface. A reduction in staining scores after treatment signifies a healthier ocular surface. nih.gov

Animal models of dry eye further support these findings, showing that topical application of cevimeline increased tear production, improved corneal smoothness, and reduced corneal epithelial detachment. nih.govresearchgate.net Histological analysis in these models revealed a recovery in the density of conjunctival goblet cells, which are responsible for producing mucin, a critical component of the tear film that ensures stability and lubrication. nih.govresearchgate.net Furthermore, cevimeline was found to up-regulate mucin factors in the cornea and conjunctiva, contributing to a more stable and protective tear film. nih.govresearchgate.net

Table 1: Summary of Objective Efficacy Measures for Cevimeline Hydrochloride in Dry Eye

| Objective Measure | Finding | Supporting Evidence |

|---|---|---|

| Tear Production | Statistically significant increase in tear volume. | Schirmer's Test nih.govnih.gov |

| Ocular Surface Integrity | Statistically significant improvement in the condition of the corneoconjunctival epithelium. | Rose-Bengal and Fluorescein Staining nih.gov |

| Corneal Health | Improved corneal smoothness and reduced fluorescein staining scores. | Murine Dry Eye Model nih.govresearchgate.net |

| Goblet Cell Density | Recovery of conjunctival goblet cells and mucin density. | Histological Analysis in Murine Model nih.govresearchgate.net |

| Mucin Expression | Up-regulation of mucin factors in the cornea and conjunctiva. | Immunofluorescence in Murine Model nih.govresearchgate.net |

Subjective Symptom Relief in Dry Eye Conditions

In addition to objective improvements, cevimeline hydrochloride has been shown to provide significant subjective relief for patients with dry eye conditions. In randomized, double-blind clinical studies involving patients with Sjögren's syndrome, individuals receiving cevimeline reported statistically significant improvements in their subjective global assessment of dry eyes compared to those receiving a placebo. drugcentral.orgnih.gov

Emerging and Investigational Therapeutic Indications

Research into the broader applications of cevimeline hydrochloride is ongoing, with several promising areas of investigation.

Cevimeline is being explored as a potential therapeutic agent for cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease. nih.govnih.govresearchgate.net The rationale stems from its action as a muscarinic receptor agonist, which can help address the cholinergic deficiency seen in Alzheimer's. nih.govnih.gov Preclinical research has shown that cevimeline can improve experimentally induced cognitive deficits in animal models. nih.govnih.govresearchgate.net Furthermore, studies suggest it may positively influence the underlying pathology of Alzheimer's disease by reducing levels of amyloid-β (Aβ) peptide in the cerebrospinal fluid and decreasing tau hyperphosphorylation. nih.govnih.govresearchgate.net While these findings are promising, cevimeline is not currently approved for the treatment of Alzheimer's disease, and further clinical studies are needed to confirm its therapeutic effect. nih.govnih.gov

Investigational studies have examined cevimeline's potential role in mitigating metabolic side effects caused by certain antipsychotic medications. In a preclinical study, co-treatment with cevimeline was found to reverse olanzapine-induced weight gain and other metabolic disturbances in rats. nih.gov Specifically, the cevimeline co-treatment led to a decrease in plasma triglyceride and glucose levels compared to treatment with olanzapine (B1677200) alone. nih.govresearchgate.net These findings suggest a potential application for cevimeline in managing dyslipidemia and other metabolic side effects associated with antipsychotic drugs, supporting the need for further clinical trials in this area. nih.govresearchgate.net

The role of cevimeline in movement disorders, specifically tic disorders like Tourette syndrome, has been investigated as part of broader research into muscarinic receptor modulation. A study using two distinct murine models of Tourette syndrome tested whether activating M1 and/or M4 muscarinic receptors could reduce tic-like behaviors. The study found that xanomeline, a selective M1/M4 receptor agonist, successfully reduced these behaviors. However, cevimeline, an M1/M3 agonist, did not produce the same ameliorative effects. nih.govunisi.it This suggests that the activation of M4 receptors, rather than the M1 or M3 receptors targeted by cevimeline, is key to reducing tic-like manifestations in these models. nih.govunisi.it

Adverse Event Profile and Pharmacovigilance of Cevimelinehydrochloride

Spectrum of Cholinergic-Mediated Adverse Reactions

The adverse events associated with cevimeline (B1668456) hydrochloride are typically an extension of its parasympathomimetic effects. nih.govnih.govdrugs.comrxlist.comnih.govfda.gov Toxicity is characterized by an exaggeration of these effects, which can manifest across multiple organ systems. nih.govdrugs.comrxlist.comfda.gov

Cevimeline hydrochloride's stimulation of muscarinic receptors on exocrine glands frequently leads to hypersecretory adverse events. nih.govdrugbank.comnih.gov The most common side effect reported in clinical trials is excessive sweating (hyperhidrosis). globalrx.comnih.govpatsnap.comglobalrx.comunboundmedicine.comdrugs.com This occurs because the medication affects sweat glands throughout the body, not just the salivary glands. patsnap.comnih.gov Other common autonomic effects include rhinitis (runny nose) and excessive salivation. globalrx.comnih.govpatsnap.comrxlist.comunboundmedicine.com Flushing has also been reported. drugs.comgoodrx.com

| Adverse Event | Reported Incidence (%) | Notes |

|---|---|---|

| Excessive Sweating | 18.7% - 19% | The most frequently reported adverse event. nih.govgoodrx.com |

| Rhinitis | 11.2% | Characterized by a runny nose. nih.gov |

| Excessive Salivation | 2.2% | An extension of the drug's therapeutic effect. nih.govrxlist.com |

| Flushing | 1% - 10% | A common cardiovascular-related autonomic effect. drugs.comgoodrx.com |

By increasing the tone of smooth muscle in the gastrointestinal (GI) tract, cevimeline can lead to a variety of systemic disturbances. nih.govnih.govdrugs.comrxlist.com The most common GI-related adverse events are nausea and diarrhea. globalrx.comnih.govpatsnap.comglobalrx.comdrugs.comgoodrx.com Other reported effects include abdominal pain, vomiting, dyspepsia, and excessive salivation. rxlist.comunboundmedicine.comdrugs.comgoodrx.com In cases of toxicity, GI spasms may occur. nih.govdrugs.comrxlist.comfda.gov Caution is advised for patients with a history of cholelithiasis, as contractions of the gallbladder or biliary smooth muscle could precipitate complications like cholecystitis. drugs.comrxlist.comfda.gov

| Adverse Event | Reported Incidence (%) | Notes |

|---|---|---|

| Nausea | 13.8% - 14% | A very common gastrointestinal side effect. nih.govgoodrx.com |

| Diarrhea | 10.3% | Frequently reported in clinical trials. nih.govdrugs.com |

| Abdominal Pain | 8% | Includes general stomach discomfort. goodrx.com |

| Vomiting | 5% | Less common than nausea but still significant. goodrx.com |

| Dyspepsia | Common (1% - 10%) | General indigestion. drugs.com |

Cevimeline hydrochloride can alter cardiac conduction and heart rate, potentially causing tachycardia, bradycardia, palpitations, and other arrhythmias. patsnap.comrxlist.commayoclinic.org It may also induce changes in blood pressure, including both hypotension and hypertension. rxlist.comnih.govfda.gov Patients with significant cardiovascular disease may be unable to compensate for these transient hemodynamic changes. rxlist.comdrugs.comrxlist.com

In the respiratory system, cevimeline can increase airway resistance, bronchial smooth muscle tone, and bronchial secretions. rxlist.comnih.govrxlist.combuzzrx.com This can pose a risk for patients with controlled asthma, chronic bronchitis, or chronic obstructive pulmonary disease (COPD). patsnap.comrxlist.comnih.govunboundmedicine.combuzzrx.com Respiratory distress is a potential symptom of cevimeline toxicity. nih.govdrugs.comrxlist.comfda.gov

Ocular side effects are a known complication of muscarinic agonists. rxlist.com Cevimeline may cause visual disturbances, including blurred vision and impaired depth perception, particularly at night or in low-light conditions. patsnap.comrxlist.commayoclinic.orgbuzzrx.commedlineplus.govdroracle.ai These effects are due to the drug's impact on eye muscles and pupil size. patsnap.comdroracle.ai Lacrimation (tearing) is also a potential effect. rxlist.commedlineplus.gov

Common neurological side effects include headache and dizziness. nih.govpatsnap.comrxlist.comgoodrx.com More severe effects, typically associated with overdose or toxicity, can include mental confusion, tremors, and in rare cases, convulsions. rxlist.comnih.govfda.govmedlineplus.gov

Risk Factors and Patient Population Susceptibility to Adverse Events

Certain patient populations are at a higher risk of experiencing adverse events with cevimeline hydrochloride. The presence of specific pre-existing conditions necessitates caution and close medical supervision. patsnap.comdrugs.com

Cardiovascular Disease : Patients with a history of angina pectoris or myocardial infarction are at increased risk due to potential alterations in heart rate and conduction. rxlist.comunboundmedicine.comdrugs.commayoclinic.orgrxlist.combuzzrx.comclevelandclinic.orgfda.gov

Pulmonary Disease : Individuals with controlled asthma, chronic bronchitis, or COPD should be monitored closely, as the drug can worsen these conditions by increasing airway resistance and secretions. patsnap.comrxlist.comnih.govunboundmedicine.comrxlist.combuzzrx.comclevelandclinic.org It is contraindicated in patients with uncontrolled asthma. globalrx.comglobalrx.comfda.gov

Ocular Conditions : The medication is contraindicated in patients where miosis (pupil constriction) is undesirable, such as in acute iritis and narrow-angle glaucoma. globalrx.comglobalrx.comclevelandclinic.orgfda.gov

Cholelithiasis and Nephrolithiasis : Cevimeline should be used with caution in patients with a history of gallstones or kidney stones. rxlist.comnih.govfda.govunboundmedicine.comgoodrx.com The drug can increase smooth muscle tone in the gallbladder and ureters, potentially precipitating biliary obstruction, cholecystitis, or renal colic. drugs.comrxlist.comfda.gov

CYP2D6 Enzyme Deficiency : Individuals known to be deficient in the CYP2D6 enzyme may be at higher risk for adverse events, as this enzyme is involved in the metabolism of cevimeline. drugs.comrxlist.comunboundmedicine.com

Geriatric Patients : Elderly patients may be more susceptible to adverse effects due to a higher likelihood of decreased cardiac, hepatic, or renal function and the presence of concomitant diseases. patsnap.comunboundmedicine.comfda.gov

Clinical Management Strategies for Adverse Events

Management of adverse events associated with cevimeline hydrochloride focuses on patient education, monitoring, and symptomatic relief.

Patient Education : Patients should be informed about the most common side effects. unboundmedicine.com It is crucial to advise them to maintain adequate hydration by drinking extra water, especially if excessive sweating occurs, to prevent dehydration. drugs.comfda.govmayoclinic.orgbuzzrx.commedlineplus.gov Patients should also be warned about potential visual disturbances and advised to use caution when driving at night or performing hazardous activities in reduced lighting. drugs.comrxlist.comfda.govmayoclinic.orgbuzzrx.commedlineplus.gov

Monitoring : Regular follow-up is important, particularly for patients with risk factors such as cardiovascular or pulmonary disease. patsnap.com

Managing Overdose : In cases of acute overdose, which can lead to a cholinergic crisis (e.g., severe nausea, vomiting, diarrhea, sweating, cardiac arrhythmias, and respiratory distress), general supportive measures should be instituted. rxlist.comfda.gov An anticholinergic agent, such as atropine, may be used as an antidote in emergency situations. fda.gov

Discontinuation : For some patients, adverse events may necessitate the discontinuation of the medication. nih.govfda.gov In a case of suspected cholinergic toxicity from a drug-herb interaction, symptoms improved with hydration and discontinuation of the interacting supplement. nih.gov

Post-Market Surveillance and Real-World Safety Data Analysis of Cevimeline Hydrochloride

Post-market surveillance plays a crucial role in establishing the long-term safety profile of any pharmaceutical agent, including cevimeline hydrochloride. This ongoing monitoring process, which occurs after a drug has been approved for public use, aims to identify any rare or long-term adverse effects that may not have been apparent in pre-approval clinical trials. Real-world safety data analysis complements this by examining the use of the drug in a broader, more diverse patient population and in everyday clinical practice.

While extensive, dedicated post-market surveillance studies and large-scale real-world safety data analyses for cevimeline hydrochloride are not widely available in published literature, valuable insights can be drawn from long-term clinical studies that extend beyond the typical duration of pre-market trials. One such study provides the most detailed available information on the long-term safety of cevimeline hydrochloride.

A 52-week, open-label, long-term safety study of cevimeline hydrochloride was conducted to assess its safety in adults with head-and-neck cancer who had received radiation therapy. In this study, 255 patients were administered cevimeline hydrochloride. The findings from this study offer a window into the adverse event profile of cevimeline hydrochloride over an extended period.

Serious adverse events were reported by 7.1% of the subjects in the study. Grade 3 (severe) treatment-related adverse events occurred in 5.9% of participants, with increased sweating being the most common. Discontinuation of the study medication due to an adverse event was reported in 17.6% of the subjects.

The following interactive data table summarizes the key findings from this long-term safety study:

| Adverse Event Profile | Percentage of Patients |

|---|---|

| Treatment-Related Adverse Events | 68.6% |

| Increased Sweating | 47.5% |

| Dyspepsia | 9.4% |

| Nausea | 8.2% |

| Diarrhea | 6.3% |

| Grade 3 Treatment-Related Adverse Events | 5.9% |

| Serious Adverse Events | 7.1% |

| Discontinuation due to Adverse Events | 17.6% |

The most commonly reported side effects in clinical trials and post-marketing experience are consistent with the drug's mechanism of action and include excessive sweating, nausea, rhinitis, and diarrhea.

Pharmacological Interactions of Cevimelinehydrochloride

Drug-Drug Interactions

The concomitant use of cevimeline (B1668456) hydrochloride with other medications can lead to significant drug-drug interactions through both metabolic and pharmacodynamic pathways.

Cevimeline is primarily metabolized in the liver by the cytochrome P450 isoenzymes CYP2D6 and CYP3A4. nih.govdrugbank.comfda.gov Consequently, its plasma concentration and pharmacological effect can be altered by drugs that inhibit or induce these enzyme systems.

Inhibitors of CYP2D6 and CYP3A4 can decrease the metabolism of cevimeline, leading to elevated plasma levels. nih.govnih.gov This interference necessitates caution, particularly in individuals known or suspected to have deficient CYP2D6 activity, as they may be at a higher risk of experiencing exaggerated pharmacological effects. nih.govclinpgx.org The FDA-approved drug label for cevimeline specifically advises cautious use in patients who are known to be CYP2D6 poor metabolizers. clinpgx.org

Conversely, though not as extensively documented in the provided sources, drugs that induce CYP2D6 and CYP3A4 activity could theoretically increase the metabolism of cevimeline, potentially reducing its efficacy.

Table 1: Examples of Drugs Interacting with Cevimeline via CYP450 Metabolism

| Interacting Drug Class | Specific Examples | Metabolic Pathway | Potential Clinical Outcome |

| CYP3A4 Inhibitors | Itraconazole, Ketoconazole, Clarithromycin, Erythromycin, Ritonavir | Inhibition of Cevimeline Metabolism | Increased Cevimeline plasma concentrations |

| CYP3A4 Inducers | Carbamazepine, Rifampin, St. John's Wort medlineplus.gov | Induction of Cevimeline Metabolism | Decreased Cevimeline plasma concentrations |

| CYP2D6 Inhibitors | Paroxetine, Fluoxetine, Quinidine, Bupropion | Inhibition of Cevimeline Metabolism | Increased Cevimeline plasma concentrations, especially in extensive metabolizers |

Pharmacodynamic Synergism and Antagonism with Concomitant Pharmacotherapies

Pharmacodynamic interactions occur when drugs with similar or opposing effects are administered concurrently.

Synergistic Effects : When cevimeline is taken with other drugs possessing parasympathomimetic effects, additive pharmacological activity can be expected. nih.govnih.gov This includes other cholinergic agonists, which can lead to an exaggerated response.

Antagonistic Effects : Cevimeline's therapeutic action can be diminished by medications with antimuscarinic properties. nih.govnih.gov These drugs compete with cevimeline at the muscarinic receptors, potentially negating its desired effects.

Table 2: Examples of Pharmacodynamic Interactions with Cevimeline

| Interaction Type | Interacting Drug Class | Specific Examples | Potential Clinical Outcome |

| Synergism | Cholinergic Agonists | Bethanechol, Pilocarpine (B147212), Donepezil medscape.com, Rivastigmine medscape.com | Additive cholinergic effects |

| Antagonism | Anticholinergic (Antimuscarinic) Agents | Atropine, Ipratropium medscape.com, Scopolamine medscape.com, Tricyclic Antidepressants | Interference with and reduction of cevimeline's efficacy |

Clinical Implications of Polypharmacy and Interaction Management

In the context of polypharmacy, where patients are often taking multiple medications, the potential for the aforementioned interactions is significantly increased. Management requires a thorough review of a patient's complete medication list, including prescription drugs, over-the-counter medicines, and herbal supplements like St. John's wort. medlineplus.gov

A notable consideration is the co-administration of cevimeline with beta-adrenergic antagonists. This combination should be approached with caution due to the possibility of cardiac conduction disturbances. nih.govnih.gov Clinicians must monitor patients carefully for signs of additive or antagonistic effects and be prepared to adjust therapeutic regimens as needed.

Drug-Disease Interactions

The pharmacological action of cevimeline hydrochloride can impact underlying medical conditions, particularly those affecting the cardiovascular and pulmonary systems.

Cevimeline has the potential to alter cardiac conduction and heart rate. nih.govdrugs.comrxlist.com In patients with significant pre-existing cardiovascular disease, such as a history of angina pectoris or myocardial infarction, the body may be unable to compensate for these transient changes in hemodynamics or cardiac rhythm. nih.govmedscape.comdrugs.com Therefore, the use of cevimeline in this patient population requires caution and should be undertaken with close medical supervision. nih.govdrugs.comrxlist.com

As a cholinergic agonist, cevimeline can increase airway resistance, bronchial smooth muscle tone, and the volume of bronchial secretions. nih.govdrugs.comrxlist.combuzzrx.com These effects are of particular concern in patients with respiratory diseases. The use of cevimeline is contraindicated in patients with uncontrolled asthma. nih.govdrugs.comrxlist.com For individuals with controlled asthma, chronic bronchitis, or chronic obstructive pulmonary disease (COPD), cevimeline should be administered with caution and under close medical monitoring to manage any potential exacerbation of their condition. nih.govdrugs.comrxlist.combuzzrx.commayoclinic.org

Ophthalmic Disease Considerations and Risk Mitigation

Cevimelinehydrochloride, a cholinergic agonist, exerts significant effects on ocular structures due to its binding to muscarinic receptors. Its use is contraindicated in specific ophthalmic diseases where its mechanism of action—primarily causing miosis (constriction of the pupil)—can precipitate serious adverse outcomes. Understanding these interactions is critical for patient safety and requires careful consideration of a patient's ocular health history before initiation of therapy.

The primary ophthalmic contraindications for cevimelinehydrochloride are acute iritis and narrow-angle (angle-closure) glaucoma. nih.govdrugs.comgoodrx.com In these conditions, drug-induced miosis is highly undesirable. nih.govrxlist.com

Narrow-Angle Glaucoma: In individuals with anatomically narrow anterior chamber angles, the constriction of the pupil can cause the iris to bunch up peripherally, further obstructing the trabecular meshwork—the eye's primary drainage system for aqueous humor. aao.orgbrightfocus.org This blockage can lead to a sudden and severe increase in intraocular pressure (IOP), precipitating an acute angle-closure attack, which is a medical emergency that can result in rapid and irreversible vision loss. brightfocus.org Therefore, cevimelinehydrochloride is contraindicated in patients with narrow-angle glaucoma. drugs.commyactivehealth.comwebmd.com

Acute Iritis and Uveitis: Iritis, a form of uveitis, involves inflammation of the iris. drugs.commedlineplus.gov In this inflammatory state, miosis can increase the risk of forming posterior synechiae, which are adhesions between the iris and the anterior surface of the lens. This complication can obstruct the flow of aqueous humor and lead to secondary glaucoma. Consequently, cevimelinehydrochloride should not be used in patients with acute iritis. drugs.commayoclinic.orgadam.com

Beyond these absolute contraindications, cevimelinehydrochloride is known to cause visual disturbances. Ophthalmic formulations of muscarinic agonists have been reported to cause visual blurring, which may lead to decreased visual acuity, particularly at night or in low-light conditions. nih.govrxlist.comadam.com This can also result in an impairment of depth perception. nih.gov Patients should be counseled on these potential effects, especially regarding activities that require clear vision, such as driving at night. myactivehealth.commedlineplus.gov

Risk Mitigation Strategies

Mitigating the risks associated with cevimelinehydrochloride involves careful patient selection and education.

Thorough Ophthalmic Evaluation: Before initiating therapy, a comprehensive patient history should be taken to screen for known ophthalmic conditions like glaucoma or uveitis. medlineplus.gov It is crucial to identify whether a patient with a history of glaucoma has the open-angle or narrow-angle type, as the risks associated with cevimelinehydrochloride are specific to the latter. aao.org

Patient Counseling: Patients must be informed about the potential for visual disturbances, such as blurred vision and difficulty seeing in low light. adam.com They should be advised to exercise caution when driving at night or performing other hazardous activities in reduced lighting. myactivehealth.commedlineplus.gov

Recognizing Acute Symptoms: Patients should be educated on the symptoms of an acute angle-closure glaucoma attack, which include severe eye pain, nausea, vomiting, sudden visual disturbances, and halos around lights. brightfocus.org They should be instructed to seek immediate medical attention if such symptoms occur.

While cevimelinehydrochloride is contraindicated in certain ocular diseases, its therapeutic potential for other conditions, such as dry eye associated with Sjögren's syndrome, has been investigated. Clinical studies have explored its efficacy in improving symptoms of dry eye by stimulating lacrimal gland secretion.

Table 1: Ophthalmic Contraindications and Potential Risks of Cevimelinehydrochloride

| Ophthalmic Condition | Mechanism of Adverse Interaction | Potential Outcome |

|---|---|---|

| Narrow-Angle (Angle-Closure) Glaucoma | Miosis causes peripheral iris to obstruct the trabecular meshwork, blocking aqueous humor outflow. aao.orgbrightfocus.org | Acute and severe increase in intraocular pressure (IOP); acute angle-closure attack. drugs.combrightfocus.org |

| Acute Iritis / Uveitis | Miosis in the presence of inflammation increases the likelihood of the iris adhering to the lens. drugs.commedlineplus.gov | Formation of posterior synechiae; potential for secondary glaucoma. |

| General Use | Cholinergic stimulation of the iris sphincter muscle and ciliary body. | Blurred vision, impaired depth perception, and decreased visual acuity, especially at night. nih.govrxlist.com |

| Dry Eye Symptoms in Southern Chinese Patients with Sjögren's Syndrome | In a crossover study with 44 patients, there was no significant improvement in dry eye symptoms or salivary flow rates, although symptoms of dry mouth did improve. nih.gov | The study did not find an improvement in dry eye symptoms in this specific patient population with the administered dosage. nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Advanced Drug Delivery Systems and Formulation Research for Cevimelinehydrochloride

Oral Dissolving Film Development and Bioavailability Enhancement

Orally dissolving films (ODFs) represent a promising alternative to conventional oral dosage forms. These films are designed to disintegrate or dissolve rapidly in the oral cavity, allowing for pre-gastric absorption and potentially bypassing first-pass metabolism, which can lead to improved systemic bioavailability. wjpmr.com The development of cevimelinehydrochloride ODFs involves careful selection of polymers and excipients to ensure optimal film properties and drug release profiles.

The formulation of fast-dissolving films of cevimelinehydrochloride is achieved using the solvent casting technique. impactfactor.org The selection of a suitable film-forming polymer is critical to the physical and mechanical properties of the ODF. Various polymers have been investigated, including Hydroxypropyl Methylcellulose (HPMC E5 and E15), Polyvinyl Alcohol, Sodium Alginate, Sodium Carboxymethyl Cellulose, and Polyvinylpyrrolidone (PVP K30). wjpmr.comimpactfactor.org

Initial feasibility studies often lead to the selection of specific polymers based on the desired film characteristics. For instance, HPMC E15 has been selected as a film-forming agent in some studies. wjpmr.com In addition to the primary polymer, other excipients are incorporated, such as plasticizers (e.g., Polyethylene Glycol 400), superdisintegrants (e.g., Sodium Starch Glycolate), saliva-stimulating agents (e.g., Citric Acid), sweeteners (e.g., Stevia powder), and surfactants (e.g., Tween 80). wjpmr.comimpactfactor.org

Once formulated, the films undergo rigorous characterization to ensure they meet quality standards. Key parameters evaluated include appearance, weight variation, thickness, folding endurance, drug content uniformity, and surface pH. wjpmr.comimpactfactor.org Research has shown that films prepared with PVP K30 exhibit enhanced flexibility and tensile strength compared to those made with other polymers like Sodium Carboxymethyl Cellulose, HPMC E5, and Polyvinyl Alcohol. researchgate.net Compatibility studies, such as Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC), are also performed to confirm the absence of interactions between the drug and the selected polymers. impactfactor.orgresearchgate.net

Table 1: Physical Characterization of Cevimelinehydrochloride Fast-Dissolving Film Formulations

| Parameter | Range of Results | Source |

|---|---|---|

| Weight Variation (mg) | 158 to 181 | impactfactor.org |

| Film Thickness (mm) | 0.030 ± 0.034 | impactfactor.org |

| Drug Content Uniformity (mg) | 28.22 to 30.12 | impactfactor.org |

| Folding Endurance | 99 to 127 | wjpmr.comimpactfactor.org |

| Surface pH | Within acceptable range for oral mucosa | wjpmr.com |

| Disintegration Time (seconds) | ~24 | wjpmr.com |

In vitro dissolution studies are essential for predicting the in vivo performance of ODFs. These tests are typically conducted using apparatus like Franz diffusion cells in a phosphate (B84403) buffer at a pH of 6.8, simulating salivary conditions. researchgate.net The primary goal is to demonstrate rapid drug release.

Studies on cevimelinehydrochloride ODFs have shown that the choice of polymer significantly impacts the dissolution rate. researchgate.net Formulations utilizing PVP K30 as the film-forming polymer demonstrated superior performance, with one optimized formulation releasing 99.91% of the drug within a 5-minute timeframe. impactfactor.orgresearchgate.net Another promising formulation achieved 99.90% drug dissolution within 10 minutes. wjpmr.com

To understand the mechanism of drug release, the dissolution data is fitted to various kinetic models. wjpmr.com Parameters derived from this data, such as T50 (time for 50% drug release), T90 (time for 90% drug release), and dissolution efficiency (DE), are calculated to compare different formulations. For one optimized film, the T50, T90, and DE at 5 minutes were reported as 1.3 minutes, 4.4 minutes, and 22.36%, respectively. researchgate.net

Table 2: In Vitro Dissolution Parameters for an Optimized Cevimelinehydrochloride Film Formulation

| Parameter | Value | Source |

|---|---|---|

| Cumulative Drug Release (at 5 min) | 99.91% | impactfactor.orgresearchgate.net |

| T50 (Time for 50% release) | 1.3 minutes | researchgate.net |

| T90 (Time for 90% release) | 4.4 minutes | researchgate.net |

| Dissolution Efficiency (DE) at 5 min | 22.36% | researchgate.net |

Following successful in vitro characterization, in vivo studies are conducted to assess the pharmacokinetic performance of the developed ODFs. researchgate.net For cevimelinehydrochloride, a key objective is to demonstrate bioequivalence to the conventional capsule formulation or to show an improved pharmacokinetic profile.

After a single oral dose, cevimelinehydrochloride is typically absorbed rapidly, with a mean time to peak concentration (Tmax) of 1.5 to 2 hours. wjpmr.com In vivo investigations conducted on an optimized ODF formulation of cevimelinehydrochloride have demonstrated its stability. researchgate.net

Nanotechnology-Based Drug Delivery Platforms

Nanotechnology offers innovative platforms for drug delivery, including nanoemulsions and nanoemulgels. These systems utilize nano-sized droplets (typically 10-100 nm) to encapsulate therapeutic agents, which can enhance solubility, stability, and permeability across biological membranes. pharmaexcipients.com

The development of a nanoemulgel involves a two-step process. First, an oil-in-water (o/w) nanoemulsion is prepared, typically through a high-energy homogenization method. pharmaexcipients.com This involves selecting a suitable oil phase, an aqueous phase, and a combination of surfactants and co-surfactants to stabilize the nano-sized droplets. The resulting nanoemulsion is then incorporated into a hydrogel matrix, often made with polymers like Carbopol, to form the final nanoemulgel. researchgate.net This dual system combines the rapid penetration benefits of a nanoemulsion with the favorable viscosity and application properties of a gel. pharmaexcipients.com

Characterization of these platforms is crucial. For the nanoemulsion, key parameters include droplet size, polydispersity index (PDI), and zeta potential, which are measured to ensure uniformity and stability. researchgate.net For the final nanoemulgel, evaluations include homogeneity, pH, viscosity, spreadability, and drug content. pharmaexcipients.com Transmission Electron Microscopy (TEM) can be used to visualize the shape and homogeneity of the nanoemulsion droplets. researchgate.net

Table 3: Typical Characterization Parameters for Nanoemulsions and Nanoemulgels

| Formulation | Parameter | Description | Source |

|---|---|---|---|

| Nanoemulsion | Droplet Size | Measures the average diameter of the oil droplets (typically 100-300 nm). | researchgate.net |

| Polydispersity Index (PDI) | Indicates the uniformity of droplet size distribution. | researchgate.net | |

| Zeta Potential | Measures the surface charge of droplets, predicting stability. | researchgate.net | |

| Nanoemulgel | pH | Ensures compatibility with the intended application site (e.g., oral mucosa). | pharmaexcipients.com |

| Viscosity | Determines the consistency and retention time of the gel. | pharmaexcipients.com | |

| Spreadability | Measures the ease with which the gel can be applied over a surface. | pharmaexcipients.com | |

| Drug Content | Confirms the amount of active ingredient uniformly dispersed in the gel. | pharmaexcipients.com |

Nanotechnology-based platforms offer versatile strategies for optimizing drug delivery. For a condition like Sjögren's syndrome, a nanoemulgel formulation of cevimelinehydrochloride could be designed for localized action within the oral cavity. The mucoadhesive properties of the gel base would prolong contact time with the oral mucosa, potentially providing targeted relief of dry mouth symptoms. mdpi.com

Simultaneously, these systems can enhance systemic bioavailability. The nano-sized droplets of the emulsion can improve drug penetration through the mucosal membrane. nih.gov Furthermore, the surfactants and co-surfactants used in the formulation can act as permeation enhancers. nih.gov This improved absorption can lead to higher systemic drug levels, potentially allowing for a reduction in the required dose and minimizing side effects. By bypassing the gastrointestinal tract and first-pass metabolism in the liver, transdermal or transmucosal delivery via nanoemulsions can significantly increase the fraction of the drug that reaches systemic circulation. sphinxsai.com

Future Research Directions and Translational Perspectives for Cevimelinehydrochloride

Precision Medicine Approaches and Biomarker Identification for Patient Stratification

The therapeutic response to cevimeline (B1668456) hydrochloride can vary among individuals with Sjögren's syndrome. This variability underscores the need for precision medicine approaches to identify patients who are most likely to benefit from the treatment. The identification of predictive biomarkers is a cornerstone of this strategy.

Research has indicated that the efficacy of cevimeline is linked to the degree of salivary gland damage. nih.gov Patients with less severe disease activity have demonstrated better response rates. sjogrenssyndromenews.com Clinical and immunological factors that could influence treatment outcomes include the duration of the disease, findings from sialography (an imaging technique for salivary glands), and the results of minor salivary gland biopsies. nih.gov A study demonstrated that patients with normal sialography findings and negative minor salivary gland biopsies had significantly higher increases in salivary flow after cevimeline treatment. nih.gov

Furthermore, the presence of certain autoantibodies may also predict treatment response. For instance, the absence of anti-La/SS-B antibodies has been associated with a better response to cevimeline. nih.gov The exploration of genetic markers, such as variations in the genes encoding muscarinic receptors (CHRM1 and CHRM3), could also provide insights into inter-individual differences in drug response.

Future research in this area will likely focus on:

Transcriptomic and Proteomic Profiling: Analyzing the gene and protein expression patterns in the salivary glands of responders versus non-responders to identify novel predictive biomarkers.

Salivary and Tear Biomarkers: As easily accessible biological fluids, saliva and tears are ideal sources for biomarkers. nih.gov Studies have suggested that molecules like CXCL13, cathepsin S, IL-4, and IL-5 could serve as potential biomarkers for Sjögren's syndrome and, by extension, for predicting treatment response. nih.govfrontiersin.org

Imaging Techniques: Advanced imaging modalities that can more accurately quantify the extent of salivary gland inflammation and damage could aid in patient selection.

Table 1: Potential Biomarkers for Stratifying Patients for Cevimeline Hydrochloride Therapy

| Biomarker Category | Specific Biomarker/Test | Rationale for Stratification |

|---|---|---|

| Clinical/Histopathological | Sialography Findings | Normal findings are associated with a better response, indicating less severe gland damage. nih.gov |

| Minor Salivary Gland Biopsy | Negative biopsy results (less inflammation/damage) correlate with higher efficacy. nih.gov | |

| Immunological | Anti-La/SS-B Antibodies | Absence of these antibodies is linked to a greater increase in salivary flow. nih.gov |

| Type I Interferon Signature | Overexpression is associated with higher disease activity, which may influence treatment response. nih.gov | |

| Molecular | Muscarinic Receptor Gene Variants | Polymorphisms in CHRM1 and CHRM3 could affect drug binding and signaling. |

| Salivary Proteomics/Metabolomics | Unique protein or metabolite profiles may distinguish responders from non-responders. nih.gov |

Development of Novel Muscarinic Agonists with Enhanced Receptor Selectivity

Cevimeline hydrochloride primarily targets M1 and M3 muscarinic receptors. nih.gov While this provides therapeutic benefits, the activation of muscarinic receptors in other parts of the body can lead to side effects. bmj.com The development of novel muscarinic agonists with enhanced receptor selectivity is a key area of research aimed at improving the therapeutic index of this class of drugs.

The muscarinic acetylcholine (B1216132) receptor family consists of five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. scispace.com The M1, M3, and M5 receptors couple to Gq/11 proteins, while M2 and M4 receptors signal through Gi/o proteins. scispace.com This diversity offers opportunities for developing subtype-selective ligands that could target specific physiological functions with greater precision. scispace.comresearchgate.net

Recent advancements in structural biology have provided high-resolution structures of muscarinic receptors, which can facilitate the design of more selective drugs. researchgate.netdntb.gov.ua Researchers are exploring several strategies to achieve enhanced selectivity:

Allosteric Modulators: Unlike traditional agonists that bind to the orthosteric site (the same site as the endogenous ligand acetylcholine), allosteric modulators bind to a different site on the receptor. scispace.com Positive allosteric modulators (PAMs) can enhance the effect of the natural agonist, offering a more nuanced way to modulate receptor activity. scispace.com

Bitopic Ligands: These are hybrid molecules designed to interact with both the orthosteric and an allosteric site simultaneously, which can lead to greater subtype selectivity. scispace.com

The development of agonists with high selectivity for the M3 receptor, which is crucial for salivary and lacrimal gland secretion, could potentially reduce the side effects associated with the activation of other muscarinic receptor subtypes. drugbank.comjogren.com

Exploration of Combination Therapies for Augmented Efficacy

For many patients with Sjögren's syndrome, particularly those with more severe disease, monotherapy with a secretagogue like cevimeline hydrochloride may not be sufficient to manage all aspects of the condition. The exploration of combination therapies is a promising strategy to achieve augmented efficacy.

Potential combination strategies include:

Cevimeline and Anti-inflammatory Agents: Combining cevimeline with corticosteroids or other immunosuppressive drugs could address both the symptoms of dryness and the underlying autoimmune inflammation. For instance, irrigation of the salivary gland with a corticosteroid has shown success in improving xerostomia. bmj.com

Cevimeline and Biologic Therapies: Newer biologic agents that target specific components of the immune system, such as B-cell targeted therapies (e.g., rituximab) or agents that interfere with T-cell co-stimulation (e.g., abatacept), could be used in conjunction with cevimeline to provide a multi-faceted treatment approach. nih.gov

Cevimeline and Other Secretagogues: While both cevimeline and pilocarpine (B147212) are muscarinic agonists, they have different receptor binding profiles. nih.govresearchgate.net Some patients may respond better to one agent over the other, or a combination might be beneficial in certain cases, although this would require careful consideration of potential additive side effects.

Cevimeline and Artificial Saliva/Tear Substitutes: The concomitant use of cevimeline to stimulate natural secretions and artificial substitutes to provide immediate relief and lubrication can be a practical approach to managing severe symptoms. singlecare.com

Clinical trials are needed to systematically evaluate the safety and efficacy of these combination approaches.

Non-Traditional Applications and Repurposing Potential in Diverse Pathologies

The role of muscarinic receptors in various physiological processes beyond glandular secretion has led to the investigation of cevimeline hydrochloride for non-traditional applications and its potential for repurposing in other diseases.